molecular formula C4H8N4O2 B2414513 4-Azido-d-homoalanine CAS No. 1858224-26-6

4-Azido-d-homoalanine

Cat. No.: B2414513
CAS No.: 1858224-26-6
M. Wt: 144.134
InChI Key: NNWQLZWAZSJGLY-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-d-homoalanine is a synthetic amino acid derivative characterized by the presence of an azido group (-N₃) attached to the homoalanine backbone

Biochemical Analysis

Biochemical Properties

4-Azido-d-homoalanine interacts with a variety of enzymes, proteins, and other biomolecules. It is incorporated into proteins in place of methionine by the cellular translation machinery . This allows for the selective labeling of newly synthesized proteins, providing a powerful tool for studying protein synthesis and turnover .

Cellular Effects

The incorporation of this compound into proteins can have various effects on cellular processes. It can influence cell function by altering the properties of the proteins in which it is incorporated. For example, it can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its incorporation into proteins. This allows it to be used as a handle for the attachment of various functional groups, enabling the study of protein function and interactions .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change as it is incorporated into proteins and these proteins undergo their normal processes of synthesis and degradation . The stability and degradation of this compound itself and the proteins it is incorporated into can be studied in vitro or in vivo .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At low doses, it can be used to selectively label proteins without causing significant toxicity. At high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in the same metabolic pathways as methionine, the amino acid it mimics . It can interact with the same enzymes and cofactors as methionine, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a similar manner to methionine . It can interact with the same transporters and binding proteins as methionine, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound depends on the proteins into which it is incorporated . It can be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of these proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-d-homoalanine typically involves the conversion of protected amino acid derivatives. One common method includes the Hofmann rearrangement of protected glutamine derivatives to yield 2-Fmoc-4-aminobutanoic acid, followed by an azido transfer reaction . This method ensures high purity and yields of the desired azido amino acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction pathways as those employed in laboratory settings. The scalability of these methods ensures the availability of the compound for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Azido-d-homoalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.

    Reducing Agents: Such as phosphines, which can reduce the azido group to an amine.

Major Products

    Triazole Derivatives: Formed through click chemistry reactions.

    Amino Derivatives: Resulting from the reduction of the azido group.

Scientific Research Applications

4-Azido-d-homoalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-d-homoalanine is unique due to its specific stereochemistry and the presence of the azido group, which provides distinct reactivity and applications compared to other azido amino acids. Its ability to participate in bioorthogonal reactions makes it particularly valuable for protein engineering and chemical biology research .

Properties

IUPAC Name

(2R)-2-amino-4-azidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWQLZWAZSJGLY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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